Isopropyl Tenofovir

Description

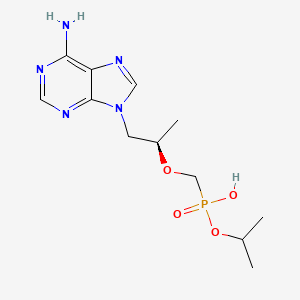

Structure

2D Structure

Properties

Molecular Formula |

C12H20N5O4P |

|---|---|

Molecular Weight |

329.29 g/mol |

IUPAC Name |

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-propan-2-yloxyphosphinic acid |

InChI |

InChI=1S/C12H20N5O4P/c1-8(2)21-22(18,19)7-20-9(3)4-17-6-16-10-11(13)14-5-15-12(10)17/h5-6,8-9H,4,7H2,1-3H3,(H,18,19)(H2,13,14,15)/t9-/m1/s1 |

InChI Key |

NYGAYVWAJGDSQU-SECBINFHSA-N |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OC(C)C |

Canonical SMILES |

CC(C)OP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Isopropyl Tenofovir in Halting HIV Replication: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the mechanism of action of isopropyl tenofovir, more commonly known as tenofovir disoproxil fumarate (TDF), in the inhibition of Human Immunodeficiency Virus (HIV) replication. It delves into the molecular interactions, quantitative parameters, and key experimental methodologies that form the basis of our understanding of this cornerstone antiretroviral agent. A comparative analysis with the newer prodrug, tenofovir alafenamide (TAF), is also included to provide a complete picture of tenofovir's role in anti-HIV therapy.

From Prodrug to Active Inhibitor: The Intracellular Journey of Tenofovir

Tenofovir itself has low oral bioavailability. To overcome this, it is administered as a prodrug, tenofovir disoproxil fumarate (TDF). TDF is an esterified form of tenofovir that enhances its absorption from the gastrointestinal tract.[1][2] Once absorbed into the bloodstream, TDF is rapidly hydrolyzed by plasma esterases to release tenofovir.[1][3]

The crucial steps in its mechanism of action occur intracellularly. Tenofovir, a nucleotide analogue of adenosine monophosphate, requires two phosphorylation steps to become its active form, tenofovir diphosphate (TFV-DP).[4][5] This bioactivation is carried out by cellular kinases.[5]

A newer prodrug, tenofovir alafenamide (TAF), offers a more targeted delivery system. TAF is more stable in plasma and is primarily metabolized to tenofovir within peripheral blood mononuclear cells (PBMCs), the primary target cells for HIV, by the enzyme cathepsin A.[6][7] This results in significantly higher intracellular concentrations of the active TFV-DP in PBMCs and approximately 90% lower circulating plasma levels of tenofovir compared to TDF.[7] This targeted approach enhances the drug's potency and improves its safety profile, particularly concerning renal and bone toxicities.[7]

The Dual-Pronged Attack on HIV Reverse Transcriptase

The active metabolite, tenofovir diphosphate (TFV-DP), is the key player in inhibiting HIV replication. It targets the viral enzyme reverse transcriptase (RT), which is essential for converting the viral RNA genome into DNA, a critical step for the virus to integrate into the host cell's genome. TFV-DP employs a dual mechanism to halt this process:

-

Competitive Inhibition: TFV-DP is a structural analog of the natural substrate for reverse transcriptase, deoxyadenosine triphosphate (dATP). It competes with dATP for the active site of the enzyme.[4] By binding to the active site, TFV-DP effectively blocks the natural nucleotides from being incorporated into the growing viral DNA chain.

-

Chain Termination: If TFV-DP is incorporated into the nascent viral DNA strand, it acts as a chain terminator. Tenofovir lacks the 3'-hydroxyl group necessary for the formation of the phosphodiester bond that links successive nucleotides. This premature termination of the DNA chain results in an incomplete and non-functional viral genome, thereby preventing the establishment of a productive infection.

Quantitative Analysis of Tenofovir's Anti-HIV Activity

The potency of tenofovir and its prodrugs has been extensively quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Anti-HIV-1 Activity

| Compound | Cell Line | HIV-1 Strain/Subtype | EC50 (nM) |

| Tenofovir Alafenamide (TAF) | PBMCs | Subtype A | 3.4 |

| Tenofovir Alafenamide (TAF) | PBMCs | Subtype B | 4.9 |

| Tenofovir Alafenamide (TAF) | PBMCs | Subtype C | 2.5 |

| Tenofovir Alafenamide (TAF) | PBMCs | Subtype D | 3.7 |

| Tenofovir Alafenamide (TAF) | PBMCs | Subtype E | 2.8 |

| Tenofovir Alafenamide (TAF) | PBMCs | Subtype F | 2.3 |

| Tenofovir Alafenamide (TAF) | PBMCs | Subtype G | 9.1 |

| Tenofovir Alafenamide (TAF) | PBMCs | Group O | 1.5 |

| Tenofovir Alafenamide (TAF) | PBMCs | HIV-2 | 1.8 |

EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response.

Table 2: Inhibition of HIV-1 Reverse Transcriptase by Tenofovir Diphosphate (TFV-DP)

| Parameter | Value (µM) |

| Ki (RNA-dependent DNA synthesis) | 0.022 |

| Ki (DNA-dependent DNA synthesis) | 1.55 |

Ki (inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme.[4]

Table 3: Intracellular Tenofovir Diphosphate (TFV-DP) Concentrations in PBMCs

| Prodrug | Dosing Adherence | Median TFV-DP Concentration (fmol/10^6 cells) |

| TDF | 33% | 21 |

| TDF | 67% | 46 |

| TDF | 100% | 71 |

| TAF | 33% | 194 |

| TAF | 67% | 354 |

| TAF | 100% | 685 |

These data highlight the significantly higher intracellular TFV-DP levels achieved with TAF compared to TDF across different levels of adherence.[6]

Key Experimental Protocols

The elucidation of tenofovir's mechanism of action relies on a set of robust experimental protocols. Below are detailed methodologies for key assays.

HIV-1 Reverse Transcriptase Inhibition Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of HIV-1 reverse transcriptase.

Methodology:

-

Preparation of Reagents:

-

Recombinant HIV-1 reverse transcriptase is diluted to a working concentration.

-

A reaction buffer is prepared containing a template-primer hybrid (e.g., poly(A) • oligo(dT)15), and a mixture of deoxyribonucleoside triphosphates (dATP, dCTP, dGTP, and a labeled dTTP or dUTP, such as digoxigenin-dUTP and biotin-dUTP).

-

Serial dilutions of the inhibitor (TFV-DP) are prepared.

-

-

Enzyme Reaction:

-

The reverse transcriptase enzyme, template-primer, and inhibitor are pre-incubated.

-

The reaction is initiated by the addition of the dNTP mixture.

-

The reaction is allowed to proceed at 37°C for a defined period (e.g., 1 hour).

-

-

Detection of DNA Synthesis:

-

The newly synthesized biotin-labeled DNA is captured on a streptavidin-coated microplate.

-

An enzyme-linked immunosorbent assay (ELISA) is performed using an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP).

-

A colorimetric substrate (e.g., TMB) is added, and the absorbance is measured. The signal intensity is inversely proportional to the inhibitory activity of the compound.

-

Anti-HIV Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This cell-based assay determines the efficacy of an antiretroviral drug in inhibiting HIV replication in its primary target cells.

Methodology:

-

PBMC Isolation and Stimulation:

-

PBMCs are isolated from the whole blood of healthy, HIV-negative donors using density gradient centrifugation (e.g., Ficoll-Paque).

-

The isolated PBMCs are stimulated with phytohemagglutinin (PHA) for 2-3 days to induce cell proliferation and increase their susceptibility to HIV infection. The cells are then cultured in a medium containing interleukin-2 (IL-2) to maintain T-cell viability.

-

-

Drug Treatment and Infection:

-

The stimulated PBMCs are seeded in a multi-well plate.

-

Serial dilutions of the test compound (TDF or TAF) are added to the wells.

-

A standardized amount of a laboratory-adapted or clinical isolate of HIV-1 is added to infect the cells.

-

-

Measurement of Viral Replication:

-

The cultures are incubated for a period of 7-10 days.

-

At regular intervals, a portion of the cell culture supernatant is collected.

-

The amount of viral replication is quantified by measuring the concentration of the HIV-1 p24 capsid protein in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis:

-

The p24 antigen concentrations are plotted against the drug concentrations to determine the EC50 value, which represents the concentration of the drug required to inhibit viral replication by 50%.

-

Determination of Intracellular Tenofovir Diphosphate (TFV-DP) Levels

This analytical method quantifies the concentration of the active metabolite within cells, providing a direct measure of the drug's intracellular pharmacokinetics.

Methodology:

-

Sample Collection and Processing:

-

PBMCs are isolated from whole blood samples collected from subjects who have received TDF or TAF.

-

The cells are counted to allow for normalization of the final drug concentration.

-

-

Cell Lysis and Extraction:

-

The isolated PBMCs are lysed, typically using a methanol-based solution, to release the intracellular components.

-

The active metabolite, TFV-DP, is then extracted and purified from the cell lysate using solid-phase extraction (SPE).

-

-

LC-MS/MS Analysis:

-

The extracted sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Liquid chromatography separates TFV-DP from other cellular components.

-

Tandem mass spectrometry provides highly sensitive and specific detection and quantification of TFV-DP based on its mass-to-charge ratio.

-

-

Quantification:

-

A standard curve is generated using known concentrations of a TFV-DP analytical standard.

-

The concentration of TFV-DP in the experimental samples is determined by comparing their signal to the standard curve and is typically expressed as femtomoles (fmol) per million cells.

-

Conclusion

This compound, in the form of its prodrugs TDF and more recently TAF, remains a cornerstone of antiretroviral therapy. Its mechanism of action, centered on the competitive inhibition and chain termination of HIV reverse transcriptase by its active metabolite, tenofovir diphosphate, is a well-established and highly effective strategy for suppressing viral replication. The development of TAF represents a significant advancement, optimizing the delivery of tenofovir to its target cells and thereby enhancing its therapeutic index. The experimental protocols detailed herein provide the foundation for the continued evaluation and development of this critical class of antiretroviral agents.

References

- 1. Quantitative Evaluation of Very Low Levels of HIV-1 Reverse Transcriptase by a Novel Highly Sensitive RT-qPCR Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abcam.co.jp [abcam.co.jp]

- 3. xpressbio.com [xpressbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Tenofovir Diphosphate Is a Poor Substrate and a Weak Inhibitor of Rat DNA Polymerases α, δ, and ɛ* - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tenofovir-diphosphate in PBMC following increasing TAF vs. TDF dosing under directly observed therapy [natap.org]

- 7. Tenofovir Lower in Plasma, Higher in PBMCs, With TAF Versus TDF [natap.org]

Synthesis and Chemical Characterization of Isopropyl Tenofovir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of Isopropyl Tenofovir, a key impurity and derivative in the manufacturing of Tenofovir Disoproxil Fumarate (TDF), a widely used antiretroviral drug. Understanding the formation and properties of this compound is crucial for quality control and process optimization in pharmaceutical development. This document details the synthetic pathways, experimental protocols, and analytical characterization of this compound.

Introduction to this compound

This compound, in the context of Tenofovir Disoproxil Fumarate impurities, primarily refers to mono-POC this compound . This compound is chemically identified as O-(Isopropoxycarbonyloxymethyl)-O-isopropyl-{(R)-[1-(6-amino-9H-purin-9-yl) propan-2-yloxy]}methyl phosphonate. It is a process-related impurity that can arise during the synthesis of TDF. The chemical structure of Tenofovir allows for the formation of various ester derivatives, and the isopropyl variant is of significant interest for impurity profiling and quality control in the manufacturing of the active pharmaceutical ingredient (API).

Chemical Structure:

-

Systematic Name: O-(Isopropoxycarbonyloxymethyl)-O-isopropyl-{(R)-[1-(6-amino-9H-purin-9-yl) propan-2-yloxy]}methyl phosphonate

Synthesis of this compound

The synthesis of mono-POC this compound is typically achieved through the reaction of a Tenofovir intermediate with an isopropyl-containing reagent. The general synthetic approach involves the esterification of the phosphonic acid group of Tenofovir.

Synthetic Pathway

A common route for the synthesis of mono-POC this compound involves the reaction of a mono-ether Tenofovir intermediate with chloromethyl isopropyl carbonate in the presence of a base.

Caption: Synthetic pathway for mono-POC this compound.

Experimental Protocol

The following protocol is a representative method for the synthesis of mono-POC this compound:

-

Reaction Setup: Dissolve the Tenofovir monoether intermediate (0.0030 moles) in N-methyl pyrrolidone (3.0 ml) in a suitable round bottom flask.

-

Base Addition: Stir the reaction mass for 30 minutes at room temperature. Add triethylamine (0.0085 moles) and continue stirring for 1 hour.

-

Reagent Addition: Add chloromethyl isopropyl carbonate (0.014 moles) at 55°C.

-

Reaction Monitoring: Stir the reaction for an additional 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate-methanol (9:1 v/v).

-

Work-up: Upon completion, add ethyl acetate (4.0 ml) and stir for 1 hour at 10-15°C.

-

Purification: The crude product can be purified by column chromatography.

Chemical Characterization

The chemical structure and purity of synthesized this compound are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Spectroscopic Data

Table 1: Spectroscopic Data for mono-POC this compound

| Technique | Observed Data |

| ¹H NMR (DMSO-d6) | δ 8.31 (s, 1H, H-2), 8.04 (s, 1H, H-8), 7.20 (s, 2H, NH₂), 5.55-5.46 (m, 2H, OCH₂O), 4.86-4.78 (m, 1H, CH(CH₃)₂), 4.31-4.23 (dd, J = 14.4 & 3.2 Hz, 1H, NCH₂), 4.21-4.11 (m, 1H, CH(CH₃)₂), 4.07-3.83 (m, 4H + 1H, 2 x OCH₂ + CH₂N), 1.25-1.23 (dd, J = 6.4 & 2.8 Hz, 6H, 2 x CH₃), 1.19-1.12 (m, 3H, CH₂CH₃), 1.09-1.07 (dd, J = 6.4 & 1.6 Hz, 3H, CHCH₃) |

| Mass Spectrum (MS) | [M+H]⁺ 432 |

| Infrared (IR) (cm⁻¹) | 3327, 3156, 2982, 2936, 1757, 1643, 1599, 1470, 1246, 1097, 1037, 999, 947, 891, 829, 789, 719, 648 |

Chromatographic Data

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound.

Table 2: HPLC Purity Data

| Compound | HPLC Purity (%) |

| mono-POC this compound | 83.15 |

Experimental Protocols for Characterization

A general Reverse-Phase HPLC (RP-HPLC) method can be adapted for the analysis of this compound. The specific conditions would need to be optimized for the best separation and quantification.

Caption: General workflow for HPLC analysis of this compound.

NMR spectra are typically recorded on a 400 MHz or higher spectrometer using a deuterated solvent like DMSO-d₆.

Mass spectra can be recorded on an LC-MS system to confirm the molecular weight of the compound.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the synthesis and characterization of mono-POC this compound.

Table 3: Quantitative Data Summary

| Parameter | Value | Reference |

| Molecular Weight | 329.29 g/mol | [1][2] |

| HPLC Purity | 83.15% | |

| Mass (m/z) [M+H]⁺ | 432 |

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical characterization of this compound, specifically mono-POC this compound. The provided synthetic protocols and characterization data are essential for researchers and professionals involved in the development and quality control of Tenofovir-based pharmaceuticals. The logical workflows for synthesis and analysis, visualized through diagrams, offer a clear and concise understanding of the processes involved. Accurate identification and quantification of such impurities are paramount for ensuring the safety and efficacy of the final drug product.

References

In Vitro Antiviral Potency of Isopropyl Tenofovir Against HIV-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vitro antiviral potency of Tenofovir Disoproxil Fumarate (TDF), a key prodrug of Tenofovir, against the Human Immunodeficiency Virus Type 1 (HIV-1). While the term "Isopropyl Tenofovir" is not a standard nomenclature, it is often used in reference to TDF due to the presence of isopropyl groups in its chemical structure. TDF, an acyclic nucleoside phosphonate, is a cornerstone of antiretroviral therapy. This document consolidates quantitative data on its efficacy, details the experimental protocols for its evaluation, and illustrates its mechanism of action through signaling pathway diagrams.

Introduction

Tenofovir is a potent nucleotide reverse transcriptase inhibitor (NRTI) that blocks the replication of HIV.[1] However, its clinical utility in its parent form is limited by poor oral bioavailability. To overcome this, prodrugs such as Tenofovir Disoproxil Fumarate (TDF) were developed. TDF is an ester prodrug that is efficiently absorbed and intracellularly hydrolyzed to Tenofovir, which is then phosphorylated to its active metabolite, Tenofovir Diphosphate (TFV-DP).[2][3] TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase and a chain terminator upon incorporation into the nascent viral DNA.[4] This guide focuses on the in vitro data that forms the basis of our understanding of TDF's potent anti-HIV-1 activity.

In Vitro Antiviral Activity and Cytotoxicity

The in vitro efficacy of Tenofovir and its prodrugs is typically assessed by determining the 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the drug's therapeutic window.

| Compound | Cell Line | HIV-1 Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| Tenofovir | MT-4 cells | HIV-1(IIIB) | 1.15 µg/mL | >200 | >174 | [5] |

| Tenofovir | Human H9 cells | HIV-1 clade F | 0.04 | - | - | [5] |

| Tenofovir | C3H/3T3 cells | Murine Sarcoma Virus | 0.23 | - | - | [5] |

| Tenofovir Disoproxil Fumarate (TDF) | - | HIV-1 | 0.04 - 8.5 | - | - | [6] |

| Tenofovir | HepG2 cells | - | - | 398 | - | |

| Tenofovir | Skeletal muscle cells | - | - | 870 | - | |

| Tenofovir | Erythroid progenitor cells | - | - | >200 | - |

Mechanism of Action

The antiviral activity of Tenofovir is a multi-step process that begins with the cellular uptake of its prodrug, TDF.

Cellular Uptake and Conversion

dot

Caption: Cellular uptake and metabolic activation of TDF.

Inhibition of HIV-1 Reverse Transcriptase

Once converted to its active diphosphate form, TFV-DP targets the HIV-1 reverse transcriptase, a critical enzyme for the viral life cycle.

dot

Caption: Mechanism of HIV-1 reverse transcriptase inhibition by Tenofovir-DP.

Experimental Protocols

The following are generalized methodologies for the in vitro evaluation of TDF's anti-HIV-1 activity. Specific details may vary between studies.

Antiviral Activity Assay (MT-4 Cells)

-

Cell Culture: MT-4 cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

-

Virus Stock: A laboratory-adapted strain of HIV-1, such as HIV-1(IIIB), is propagated in MT-4 cells, and the virus titer is determined.

-

Assay Procedure:

-

MT-4 cells are seeded in 96-well plates.

-

Serial dilutions of TDF are added to the wells.

-

A standardized amount of HIV-1 is added to the wells.

-

The plates are incubated at 37°C in a 5% CO2 incubator for 5 days.

-

-

Endpoint Measurement: The extent of viral replication is determined by measuring the viability of the cells using a colorimetric assay, such as the MTT assay. The reduction in the cytopathic effect of the virus is used to calculate the EC50 value.

Cytotoxicity Assay

-

Cell Culture: A variety of human cell lines (e.g., HepG2, primary human blood mononuclear cells - PBMCs) are cultured in their respective appropriate media.

-

Assay Procedure:

-

Cells are seeded in 96-well plates.

-

Serial dilutions of TDF are added to the wells.

-

The plates are incubated for a period corresponding to the antiviral assay (e.g., 5 days).

-

-

Endpoint Measurement: Cell viability is measured using methods like the MTT assay, which quantifies mitochondrial metabolic activity, or by direct cell counting. The CC50 value is calculated from the dose-response curve.

dot

Caption: General workflow for in vitro antiviral and cytotoxicity assays.

Conclusion

The in vitro data for Tenofovir Disoproxil Fumarate unequivocally demonstrates its high potency and selectivity against HIV-1. The favorable in vitro profile, characterized by low nanomolar to micromolar EC50 values and a high selectivity index, has been a critical factor in its successful clinical development and widespread use in the management of HIV-1 infection. The detailed experimental protocols and the understanding of its mechanism of action provide a solid foundation for further research and development of novel antiretroviral agents.

References

- 1. RETRACTED: Synthesis and Evaluation of Anti-HIV Activity of Mono- and Di-Substituted Phosphonamidate Conjugates of Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. di methyl carbonate suppliers USA [americanchemicalsuppliers.com]

- 4. Tenofovir isoproxil monoester | 211364-69-1 | IT46734 [biosynth.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]

The Pharmacokinetic Profile of Isopropyl Tenofovir in Animal Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preclinical pharmacokinetic profile of Isopropyl Tenofovir, a prodrug of the potent antiviral agent Tenofovir. This compound, chemically known as bis(isopropyloxycarbonyloxymethyl)-9-(2-phosphonylmethoxypropyl)adenine or bis(POC)-PMPA, has been investigated for its potential to enhance the oral bioavailability of the parent drug. This document summarizes key pharmacokinetic parameters in animal models, details the experimental methodologies employed in these studies, and illustrates the metabolic pathway of this compound.

Quantitative Pharmacokinetic Data

The oral administration of this compound (bis(POC)-PMPA) has been evaluated in several animal models. The following tables summarize the key pharmacokinetic parameters of the active metabolite, Tenofovir (PMPA), following the administration of the this compound prodrug. It is important to note that the intact prodrug and its monoester metabolite are generally not detected in plasma, indicating efficient conversion to the active Tenofovir moiety.

Table 1: Pharmacokinetic Parameters of Tenofovir in Mice after Oral Administration of this compound (bis(POC)-PMPA)

| Parameter | Value | Reference |

| Oral Bioavailability (%) | 20 | [1] |

| Terminal Half-life (min) | 29 (after IV bolus of Tenofovir) | [1] |

| Notes | Following oral administration of bis(POC)-PMPA, plasma concentrations of Tenofovir were approximately 10-fold higher than after oral administration of Tenofovir itself.[1] |

Table 2: Pharmacokinetic Parameters of Tenofovir in Other Animal Models after Oral Administration of this compound (bis(POC)-PMPA)

| Animal Model | Parameter | Value | Reference |

| Dog | Oral Bioavailability (%) | 30 | [1] |

| Rat | No Observed Adverse Effect Level (NOAEL) (mg/kg/day) | 100 | |

| Notes | While specific pharmacokinetic parameters (Cmax, Tmax, AUC) for this compound in rats were not detailed in the reviewed literature, toxicity studies have been conducted. |

Experimental Protocols

The following section outlines the typical methodologies used in the pharmacokinetic evaluation of this compound in animal models.

Animal Models and Drug Administration

-

Species: Commonly used models include mice (e.g., Severe Combined Immunodeficient - SCID mice), rats (e.g., Sprague-Dawley), and beagle dogs.

-

Administration: For oral pharmacokinetic studies, this compound is typically administered via oral gavage. For intravenous administration to determine absolute bioavailability, the parent drug, Tenofovir, is administered as a bolus injection.

Blood and Tissue Sample Collection

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-administration. The collection is often performed via cardiac puncture in mice or from indwelling catheters in larger animals like rats and dogs.

-

Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged to separate the plasma, which is then stored at -70°C until analysis.

-

Tissue Distribution: For biodistribution studies, animals are euthanized at various time points, and organs of interest are collected, weighed, and homogenized for drug concentration analysis.

Analytical Methodology: LC-MS/MS Quantification

The quantification of Tenofovir and its prodrugs in biological matrices is predominantly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

-

Sample Preparation:

-

Solid Phase Extraction (SPE): Often used for plasma samples to extract Tenofovir and its prodrugs.

-

Protein Precipitation: A simpler method where a solvent like acetonitrile or methanol is added to the plasma to precipitate proteins, followed by centrifugation.

-

-

Chromatographic Separation:

-

Column: A reverse-phase column, such as a Zorbax Eclipse Plus C18 or Kinetex C8, is typically used for separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile) is common.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally employed.

-

Detection: Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer is used to monitor specific precursor-to-product ion transitions for the analyte and an internal standard, ensuring high selectivity and accurate quantification. The lower limits of quantification for Tenofovir in plasma are typically in the low ng/mL range.

-

Visualization of Metabolic Pathway and Experimental Workflow

To visually represent the processes involved in the study of this compound, the following diagrams have been generated using the DOT language.

References

Isopropyl Tenofovir: A Technical Guide to Novel Prodrugs for Enhanced Antiviral Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenofovir, a cornerstone in the treatment of HIV and Hepatitis B, is a potent nucleotide reverse transcriptase inhibitor. However, its clinical efficacy is hampered by low oral bioavailability. To overcome this limitation, several prodrugs have been developed, with two prominent examples utilizing isopropyl moieties to enhance lipophilicity and cellular permeability: Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). This technical guide provides a comprehensive overview of these "isopropyl tenofovir" prodrugs, detailing their chemical synthesis, mechanism of action, metabolism, and key preclinical and clinical data. Experimental protocols for pivotal assays are provided, alongside visual representations of critical pathways and workflows to facilitate a deeper understanding for researchers in the field of antiviral drug development.

Introduction: The Rationale for Tenofovir Prodrugs

Tenofovir is an acyclic phosphonate analogue of adenosine monophosphate. Its active intracellular metabolite, tenofovir diphosphate, is a potent inhibitor of viral reverse transcriptase. However, the inherent negative charge of the phosphonate group restricts its ability to cross cellular membranes, resulting in poor absorption when administered orally. The development of prodrugs that mask this phosphonate group has been a critical strategy to improve its pharmacokinetic profile and therapeutic efficacy. The incorporation of isopropyl groups in these prodrugs has proven to be a successful approach.

Chemical Structures and Synthesis

The two most significant "this compound" prodrugs are Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF).

Tenofovir Disoproxil Fumarate (TDF)

TDF is an ester-based prodrug of tenofovir. The disoproxil moiety contains two isopropoxycarbonyloxymethyl groups that mask the phosphonate.

-

Chemical Name: 9-[(R)-2-[[bis[[(isopropoxycarbonyl)oxy]methoxy]phosphinyl]methoxy]propyl]adenine fumarate (1:1)

-

Molecular Formula: C₁₉H₃₀N₅O₁₀P · C₄H₄O₄

Synthesis: The synthesis of TDF typically involves the esterification of tenofovir with chloromethyl isopropyl carbonate in the presence of a suitable base.

Tenofovir Alafenamide (TAF)

TAF is a phosphonamidate prodrug of tenofovir, specifically an isopropylalaninyl monoamidate phenyl monoester. This design leads to greater plasma stability and more efficient intracellular delivery of tenofovir.

-

Chemical Name: Propan-2-yl (2S)-2-[({(R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)(phenoxy)phosphoryl]amino}propanoate

-

Molecular Formula: C₂₁H₂₉N₆O₅P

Synthesis: The synthesis of TAF is a multi-step process that can start from (R)-9-[2-(Phosphonomethoxy)propyl]adenine (PMPA). A key step involves the reaction with phenol and L-alanine isopropyl ester hydrochloride.[1]

Mechanism of Action and Metabolic Activation

Both TDF and TAF deliver tenofovir to target cells, where it is converted to its pharmacologically active form, tenofovir diphosphate (TFV-DP).

Metabolic Activation Pathway:

-

Uptake and Hydrolysis: TDF is largely hydrolyzed by plasma esterases to tenofovir. In contrast, TAF is more stable in plasma and is primarily hydrolyzed intracellularly by cathepsin A.

-

Phosphorylation: Once tenofovir is released inside the cell, it is phosphorylated by cellular kinases, first to tenofovir monophosphate and subsequently to tenofovir diphosphate (TFV-DP).

-

Viral Inhibition: TFV-DP competes with the natural substrate, deoxyadenosine 5'-triphosphate (dATP), for incorporation into the growing viral DNA chain by reverse transcriptase. The incorporation of TFV-DP leads to chain termination, thereby inhibiting viral replication.

Metabolic activation pathway of TDF and TAF.

Quantitative Data

The following tables summarize key quantitative data for TDF and TAF from preclinical and clinical studies.

Table 1: In Vitro Antiviral Activity and Cytotoxicity

| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| Tenofovir | HIV-1 | MT-2 | 5.0 | >100 | >20 |

| Tenofovir (TDF) | HIV-1 | MT-2 | 0.05 | >100 | >2000 |

| Tenofovir (TAF) | HIV-1 | MT-2 | 0.005 | >100 | >20000 |

| Tenofovir | HBV | HepG2 | 1.1 | 398 | 362 |

| Tenofovir (TDF) | HBV | HepG2 | 0.02 | >100 | >5000 |

| Tenofovir (TAF) | HBV | HepG2 | 0.012 | >100 | >8333 |

EC₅₀ (50% effective concentration) is the concentration of a drug that gives half-maximal response. CC₅₀ (50% cytotoxic concentration) is the concentration of a drug that kills 50% of cells.

Table 2: Pharmacokinetic Parameters in Beagle Dogs (Oral Administration)

| Prodrug | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC (ng·h/mL) | Bioavailability (%) |

| Tenofovir (TDF) | 10 | 56 | 1.5 | 320 | 25 |

| Tenofovir (TAF) | 10 | 13 | 2.0 | 383 | 47 |

Cₘₐₓ (Maximum plasma concentration), Tₘₐₓ (Time to reach Cₘₐₓ), AUC (Area under the curve).

Experimental Protocols

Synthesis of Tenofovir Disoproxil Fumarate (TDF)

A general procedure involves the following steps:

-

Tenofovir (PMPA) is suspended in a suitable organic solvent (e.g., N-methyl-2-pyrrolidone).

-

A base, such as triethylamine, is added to the suspension.

-

Chloromethyl isopropyl carbonate is added, and the reaction mixture is heated.

-

After the reaction is complete, the crude TDF is isolated.

-

The crude product is then treated with fumaric acid in a suitable solvent (e.g., isopropanol) to form the fumarate salt, which is then purified by crystallization.[2][3]

Synthesis of Tenofovir Alafenamide (TAF)

A representative synthesis protocol is as follows:

-

(R)-9-[2-(Phosphonomethoxy)propyl]adenine (PMPA) is reacted with phenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) in a solvent such as 1-methyl-2-pyrrolidinone (NMP).[1]

-

The resulting intermediate is chlorinated using a reagent like thionyl chloride.[4]

-

The chlorinated intermediate is then reacted with L-alanine isopropyl ester hydrochloride to yield a diastereomeric mixture of TAF.[1]

-

The desired diastereomer is separated and purified, often via crystallization.[1][4]

In Vitro HIV Antiviral Activity Assay (MT-2 Cell Line)

-

MT-2 cells, a human T-cell line, are seeded in 96-well plates.

-

The cells are infected with a laboratory-adapted strain of HIV-1.

-

Serial dilutions of the test compounds (TDF, TAF) are added to the wells.

-

The plates are incubated for a period of 4-5 days at 37°C in a CO₂ incubator.

-

The extent of viral replication is determined by measuring a viral marker, such as p24 antigen, in the culture supernatant using an ELISA-based method.

-

The EC₅₀ value is calculated by plotting the percentage of inhibition of viral replication against the drug concentration.[5]

Workflow for in vitro HIV antiviral activity assay.

Cytotoxicity Assay (MTT Assay)

-

Adherent or suspension cells (e.g., MT-2 or HepG2) are seeded in 96-well plates.

-

Serial dilutions of the test compounds are added to the wells.

-

The plates are incubated for a period equivalent to the antiviral assay (e.g., 4-5 days).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

-

Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

-

A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a wavelength of 570 nm.

-

The CC₅₀ value is calculated by plotting the percentage of cell viability against the drug concentration.[6][7]

In Vivo Pharmacokinetic Study in Beagle Dogs

-

Beagle dogs are fasted overnight prior to drug administration.

-

A single oral dose of the tenofovir prodrug (TDF or TAF) is administered.

-

Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) via an indwelling catheter.

-

Plasma is separated by centrifugation.

-

For intracellular metabolite analysis, peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.

-

The concentrations of the prodrug and tenofovir in plasma and tenofovir diphosphate in PBMCs are quantified using a validated LC-MS/MS method.[8][9]

-

Pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC) are calculated from the concentration-time data.[10][11][12]

Workflow for in vivo pharmacokinetic study.

Conclusion

The development of "this compound" prodrugs, namely TDF and TAF, represents a significant advancement in antiviral therapy. By effectively masking the phosphonate group of tenofovir, these prodrugs have overcome the challenge of poor oral bioavailability, enabling potent and convenient oral treatment for HIV and HBV infections. TAF, the more recent of the two, demonstrates a superior pharmacokinetic and safety profile due to its enhanced plasma stability and targeted intracellular activation. This technical guide has provided a detailed overview of these important therapeutic agents, offering valuable information for researchers and professionals dedicated to the ongoing development of novel antiviral strategies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. CN110590842A - Synthesis method of tenofovir disoproxil fumarate - Google Patents [patents.google.com]

- 3. Tenofovir disoproxil fumarate synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 4. Efficient Synthesis and Resolution of Tenofovir Alafenamide | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 5. hanc.info [hanc.info]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. Direct quantitation of tenofovir diphosphate in human blood with mass spectrometry for adherence monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Validation of an LC-MS/MS Assay to Simultaneously Monitor the Intracellular Active Metabolites of Tenofovir, Emtricitabine, and Lamivudine in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Pharmacokinetic study of single and multiple oral administration of glutamine in healthy Beagles [frontiersin.org]

- 11. Evaluation of pharmacokinetics and relative bioavailability of pentoxifylline and its metabolite in beagle dogs following different formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of enflicoxib in dogs: Effects of prandial state and repeated administration - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Journey of Isopropyl Tenofovir: An In-depth Technical Guide on Uptake and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and metabolism of Isopropyl Tenofovir, a prominent prodrug of the nucleotide reverse transcriptase inhibitor Tenofovir. Designed to enhance intracellular delivery of the active antiviral agent, understanding its intricate journey into and within the cell is paramount for the development of next-generation antiviral therapies. This document synthesizes key quantitative data, details experimental methodologies, and visualizes the metabolic pathways and experimental workflows.

Introduction: The Prodrug Advantage

Tenofovir, an acyclic nucleotide analog, is a potent inhibitor of viral reverse transcriptase.[1] However, its dianionic nature at physiological pH impedes passive diffusion across cellular membranes, resulting in low oral bioavailability and limited intracellular accumulation.[2][3] To overcome these limitations, prodrugs such as this compound (also known as Tenofovir Alafenamide or TAF) were developed.[1][4] These lipophilic molecules mask the phosphonate group, facilitating cellular entry and leading to significantly higher intracellular concentrations of the active metabolite, Tenofovir diphosphate (TFV-DP), compared to earlier prodrugs like Tenofovir Disoproxil Fumarate (TDF).[5][6][7]

Cellular Uptake: A Tale of Two Pathways

The cellular entry of this compound is a critical first step in its antiviral activity. Unlike its parent compound, Tenofovir, which relies on endocytosis, this compound primarily utilizes passive diffusion to cross the cell membrane.[5][8]

Passive Diffusion: The lipophilic nature of the isopropylalaninyl monoamidate phenyl monoester promoiety allows this compound to readily diffuse across the lipid bilayer of the cell membrane.[5][8] This energy-independent process is a key contributor to its enhanced cellular permeability compared to Tenofovir.[9]

Role of Transporters: While passive diffusion is the principal mechanism, some studies suggest that drug transporters may also play a role in the intracellular accumulation of Tenofovir prodrugs.[5] However, specific transporters for this compound have not been as extensively characterized as those for Tenofovir, which is a substrate for organic anion transporters (OATs) at the kidney.[8][10]

Intracellular Metabolism: A Multi-Step Activation Cascade

Once inside the cell, this compound undergoes a series of enzymatic conversions to yield the pharmacologically active Tenofovir diphosphate. This metabolic activation is a highly efficient process that occurs preferentially within target cells, such as peripheral blood mononuclear cells (PBMCs) and hepatocytes.[2][11][12]

The metabolic cascade can be summarized in the following steps:

-

Initial Hydrolysis: The first and rate-limiting step is the hydrolysis of the carboxylester bond. This is primarily catalyzed by the lysosomal serine protease Cathepsin A (CatA).[1][13] In some tissues, such as the liver, carboxylesterase 1 (CES1) also plays a significant role.[1][5] This initial cleavage yields an alaninyl amidate intermediate.[2]

-

Formation of Tenofovir: The alaninyl amidate is subsequently hydrolyzed by phosphodiesterases, releasing Tenofovir into the cytoplasm.[8]

-

Phosphorylation to Tenofovir Monophosphate (TFV-MP): Cellular kinases, specifically AMP kinase, phosphorylate Tenofovir to form Tenofovir monophosphate.[1][14]

-

Final Phosphorylation to Tenofovir Diphosphate (TFV-DP): Nucleoside diphosphate kinase carries out the final phosphorylation step, converting TFV-MP to the active antiviral agent, Tenofovir diphosphate.[1] TFV-DP then acts as a competitive inhibitor of viral reverse transcriptase, leading to chain termination of viral DNA synthesis.[1][15]

Quantitative Data Summary

The following tables summarize key quantitative data related to the cellular uptake and metabolism of this compound and its metabolites.

Table 1: In Vitro Antiviral Activity and Cytotoxicity

| Compound | Cell Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| This compound (GS 7340) | MT-2 cells | 0.005 | >10 | >2000 | [2] |

| Tenofovir | MT-2 cells | 5 | >100 | >20 | [2] |

| This compound (TAF) | MT-4 cells | 0.005-0.007 | 4.7-42 | >900 | [6] |

| This compound (TAF) | PBMCs | 0.005-0.007 | >10 | >1385 | [6] |

Table 2: Metabolic Stability

| Compound | Matrix | Half-life | Reference |

| This compound (GS 7340) | Human Plasma (37°C) | 90 min | [2] |

| This compound (GS 7340) | MT-2 Cell Extract (37°C) | 28.3 min | [2] |

| Tenofovir Diphosphate (TFV-DP) | Primary Human Hepatocytes | 95 h | [11][12] |

| Tenofovir Diphosphate (TFV-DP) | Resting PBMCs | ~50 h | [2] |

Table 3: Intracellular Concentrations of Tenofovir and its Metabolites

| Prodrug Administered | Cell Type | Metabolite | Concentration | Time Point | Reference |

| This compound (GS 7340) | PBMCs (in vivo, dogs) | Total Tenofovir species | 63 µg-eq/ml | 24 h | [2][9] |

| Tenofovir | Primary Human Hepatocytes | TFV-DP | 4.7 µM | 24 h | [12] |

| Tenofovir | HepG2 cells | TFV-DP | 6 µM | 24 h | [12] |

| This compound (TAF) | PBMCs (human) | TFV-DP | 834.70 fmol/10^6 cells | 4-8 weeks post-switch from TDF | [16] |

| Tenofovir Disoproxil Fumarate (TDF) | PBMCs (human) | TFV-DP | 346.85 fmol/10^6 cells | - | [16] |

Experimental Protocols

This section details the methodologies for key experiments commonly used to study the cellular uptake and metabolism of this compound.

Cell Culture

-

Cell Lines: Human T-lymphoid cell lines (e.g., MT-2, MT-4), peripheral blood mononuclear cells (PBMCs), and human hepatoma cell lines (e.g., HepG2) are frequently used.[2][6][12]

-

Culture Conditions: Cells are typically maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics (penicillin and streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

-

PBMC Isolation: PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation.

In Vitro Antiviral Activity Assay

-

Cell Seeding: Cells (e.g., MT-2) are seeded in 96-well plates at a density of 2 x 10^4 cells/well.

-

Drug Treatment: Serial dilutions of the test compounds (this compound, Tenofovir) are added to the wells.

-

Viral Infection: Cells are infected with a laboratory-adapted strain of HIV-1.

-

Incubation: The plates are incubated for 5 days at 37°C.

-

Viability Assay: Cell viability is assessed using a colorimetric assay such as the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay.

-

Data Analysis: The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) are calculated from the dose-response curves.

Intracellular Metabolite Quantification

-

Cell Treatment: Cells (e.g., PBMCs, HepG2) are incubated with a known concentration of this compound (e.g., 10 µM) for various time points.

-

Cell Lysis: After incubation, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer (e.g., 70% methanol).

-

Metabolite Extraction: The cell lysates are centrifuged to pellet cellular debris. The supernatant containing the intracellular metabolites is collected.

-

Sample Preparation: The supernatant is dried under nitrogen and reconstituted in a mobile phase-compatible solvent.

-

LC-MS/MS Analysis: The concentrations of this compound, Tenofovir, Tenofovir monophosphate, and Tenofovir diphosphate are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[17][18][19] A C18 or similar reversed-phase column is often used for chromatographic separation.[20][19]

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Metabolic activation pathway of this compound.

Caption: Workflow for quantifying intracellular metabolites.

References

- 1. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymphatic Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and kinetic cellular uptake profile of tenofovir lipid prodrugs | Poster Board #915 - American Chemical Society [acs.digitellinc.com]

- 4. What is the mechanism of Tenofovir? [synapse.patsnap.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nucleotide Analog Prodrug, Tenofovir Disoproxil, Enhances Lymphoid Cell Loading Following Oral Administration in Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. go.drugbank.com [go.drugbank.com]

- 16. Plasma and Intracellular Pharmacokinetics of Tenofovir in Patients Switched from Tenofovir Disoproxil Fumarate to Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Determination of intracellular tenofovir-diphosphate and emtricitabine-triphosphate concentrations in dried blood spots for pre-exposure prophylaxis adherence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Preliminary Cytotoxicity Assessment of Tenofovir Prodrugs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity assessment of two key prodrugs of Tenofovir: Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). As "Isopropyl Tenofovir" is not a standard nomenclature, this guide focuses on the well-documented and clinically relevant isopropyl-containing prodrug, TDF, and its common comparator, TAF. This document summarizes quantitative cytotoxicity data, details relevant experimental protocols, and visualizes key cellular pathways and workflows to support research and development in this area.

Quantitative Cytotoxicity Data

The following tables summarize the in vitro cytotoxicity data (CC50 values) for Tenofovir, TDF, and TAF across various human cell lines. The 50% cytotoxic concentration (CC50) is a standard measure of a drug's toxicity, representing the concentration at which 50% of the cells in a culture are killed.

Table 1: Cytotoxicity of Tenofovir and its Prodrugs in Various Cell Lines

| Compound/Active Moiety | Cell Line/Type | Assay | CC50 (µM) | Reference |

| Tenofovir | HepG2 (Liver) | Proliferation | 398 | [1][2] |

| Tenofovir | Skeletal Muscle Cells | Proliferation | 870 | [1][2] |

| Tenofovir | Erythroid Progenitor Cells | Hematopoietic Toxicity | >200 | [1] |

| Tenofovir | Renal Proximal Tubule Epithelial Cells | Proliferation/Viability | Weaker than cidofovir | [1][2] |

| Tenofovir Disoproxil Fumarate (TDF) | HepG2 (Liver) | MTT | Not specified, non-toxic at tested concentrations | [3] |

| Tenofovir Alafenamide (TAF) | MT-4 (T-cell) | Cell Viability | 4.7 - 42 | [4] |

| Tenofovir Alafenamide (TAF) | MT-2 (T-cell) | Cell Viability | 42 | [4] |

| Tenofovir Alafenamide (TAF) | PBMCs | Cell Viability | >500 (2-hour exposure) | [5] |

| Tenofovir Alafenamide (TAF) | Primary Osteoblasts | Cell Viability | >500 (2-hour exposure) | [5] |

| Tenofovir Alafenamide (TAF) | Primary Osteoblasts | Cell Viability | 10.4 (continuous exposure) | [5] |

Table 2: Comparative Cytotoxicity of Tenofovir with other Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

| NRTI | Cell Line/Type | CC50 (µM) |

| Tenofovir | Erythroid Progenitor Cells | >200 |

| ZDV (Zidovudine) | Erythroid Progenitor Cells | 0.06 - 5 |

| d4T (Stavudine) | Erythroid Progenitor Cells | 0.06 - 5 |

| ddC (Zalcitabine) | Erythroid Progenitor Cells | 0.06 - 5 |

| 3TC (Lamivudine) | Myeloid Cell Lineage | Less cytotoxic than Tenofovir |

| Abacavir | HepG2, Skeletal Muscle | Lower than Tenofovir |

Experimental Protocols

Detailed methodologies for key in vitro cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified by spectrophotometry.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight in a 37°C, 5% CO2 incubator.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., TDF or TAF) and include appropriate vehicle controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution 1:10 in pre-warmed, serum-free cell culture medium to a final concentration of 0.5 mg/mL. Remove the treatment media from the wells and add 100 µL of the MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of cell viability against the compound concentration to determine the CC50 value.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, serving as an indicator of compromised cell membrane integrity.

Protocol:

-

Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay. Include three sets of controls:

-

Vehicle Control: Cells treated with the vehicle only (spontaneous LDH release).

-

Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 30-45 minutes before the assay endpoint.

-

Medium Background Control: Wells containing only culture medium.

-

-

Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

-

LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a catalyst and a dye solution. Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. The reaction converts a tetrazolium salt into a colored formazan product.

-

Stop Reaction and Absorbance Measurement: Add 50 µL of a stop solution to each well. Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound for the desired duration.

-

Cell Harvesting: Harvest the cells, including any floating cells from the supernatant, by trypsinization or gentle scraping.

-

Washing: Wash the cells twice with cold PBS by centrifugation at a low speed.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V (e.g., FITC, PE) and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (less common).

-

-

Data Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot.

Signaling Pathways and Experimental Workflows

Visual representations of a key signaling pathway implicated in Tenofovir-induced cytotoxicity and a general experimental workflow for cytotoxicity assessment are provided below.

Caption: General experimental workflow for in vitro cytotoxicity assessment.

Caption: TDF-induced apoptosis via the PI3K/Akt/mTOR signaling pathway.[6][7][8]

Discussion of Cytotoxic Mechanisms

The available data suggest that Tenofovir and its prodrugs generally exhibit a low in vitro cytotoxicity profile compared to some other NRTIs.[1] However, at higher concentrations or in specific cell types, cytotoxic effects can be observed.

One of the key mechanisms of Tenofovir-related cytotoxicity, particularly nephrotoxicity, involves mitochondrial dysfunction.[9] Studies have shown that TDF can lead to ultrastructural changes in the mitochondria of renal proximal tubules and may affect mitochondrial DNA (mtDNA) content.[9] This mitochondrial toxicity can impair cellular energy production and trigger apoptotic pathways.

Furthermore, TDF has been shown to induce apoptosis in hepatic stellate cells through the downregulation of the PI3K/Akt/mTOR signaling pathway.[6][7][8] This pathway is crucial for cell survival and proliferation, and its inhibition can lead to programmed cell death.

Tenofovir Alafenamide (TAF) was developed to improve the safety profile of Tenofovir by achieving higher intracellular concentrations of the active metabolite in target cells with lower plasma concentrations of Tenofovir, thereby reducing systemic exposure and the potential for off-target toxicity, particularly in the kidneys and bones.[10] In vitro studies have shown that TAF is not cytotoxic to primary osteoblasts at clinically relevant exposures.[5]

References

- 1. Tenofovir exhibits low cytotoxicity in various human cell types: comparison with other nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. journals.asm.org [journals.asm.org]

- 4. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Viability of primary osteoblasts after treatment with tenofovir alafenamide: Lack of cytotoxicity at clinically relevant drug concentrations | PLOS One [journals.plos.org]

- 6. Tenofovir disoproxil fumarate directly ameliorates liver fibrosis by inducing hepatic stellate cell apoptosis via downregulation of PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tenofovir disoproxil fumarate directly ameliorates liver fibrosis by inducing hepatic stellate cell apoptosis via downregulation of PI3K/Akt/mTOR signaling pathway | PLOS One [journals.plos.org]

- 8. Tenofovir disoproxil fumarate directly ameliorates liver fibrosis by inducing hepatic stellate cell apoptosis via downregulation of PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tenofovir renal toxicity targets mitochondria of renal proximal tubules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

A Technical Guide to the Solubility and Stability of Tenofovir Disoproxil Fumarate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the solubility and stability characteristics of Tenofovir Disoproxil Fumarate (TDF), a key antiretroviral prodrug. The information presented is collated from various scientific sources to support research and development activities. TDF, chemically known as 9-[(R)-2-[[bis[[(isopropoxycarbonyl)oxy]methoxy]phosphinyl]methoxy]propyl]adenine fumarate, is the ester prodrug of tenofovir.[1] This modification enhances its oral bioavailability, which is approximately 25% in fasted patients.[2] Following oral administration, TDF is absorbed and converted to its active form, tenofovir, which is then phosphorylated to the active metabolite, tenofovir diphosphate.[3]

Solubility Profile

Tenofovir disoproxil fumarate is described as a white to off-white crystalline powder.[2][4] Its solubility is a critical factor for formulation development and in vitro studies. The compound exhibits varied solubility in aqueous and organic solvents.

1.1 Quantitative Solubility Data

The solubility of TDF in different solvents is summarized in the table below. It is sparingly soluble in aqueous buffers and slightly soluble in water.[4][5] For enhanced solubility in aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like Dimethylformamide (DMF) before diluting with the chosen buffer.[5]

| Solvent System | Temperature | Solubility | Citation(s) |

| Distilled Water | 25 °C | 13.4 mg/mL | [2][3][6] |

| Water | Warmed | 3.0 mg/mL | |

| Dimethyl Sulfoxide (DMSO) | 25 °C | ~14 mg/mL to 100 mg/mL | [5][7][8] |

| Dimethylformamide (DMF) | Not Specified | ~16 mg/mL | [5] |

| Ethanol | 25 °C | ~4-5 mg/mL | [5][7] |

| DMF:PBS (pH 7.2) (1:9) | Not Specified | ~0.1 mg/mL | [5] |

| Methanol | Not Specified | Soluble | [4] |

| Isopropanol | Not Specified | Slightly Soluble | [4] |

Note: Discrepancies in reported solubility values, such as for DMSO, may be due to variations in experimental methods or purity of the compound.

1.2 Partition Coefficient

The octanol/phosphate buffer (pH 6.5) partition coefficient (log p) for TDF is 1.25 at 25 °C, indicating its lipophilic nature which aids in cellular permeation.[2][3]

Stability Profile

The stability of TDF is a crucial parameter, as degradation can impact its efficacy and safety. The ester linkages in the disoproxil moiety are susceptible to hydrolysis.[9] Forced degradation studies, as recommended by the International Conference on Harmonisation (ICH), have been conducted to understand its intrinsic stability.

2.1 Summary of Forced Degradation Studies

TDF exhibits significant instability under hydrolytic (acidic and alkaline) and oxidative stress conditions, while it is relatively stable to dry heat and neutral conditions.[10][11]

| Stress Condition | Observation | Extent of Degradation (Example) | Citation(s) |

| Acid Hydrolysis | Unstable | 10.95% degradation in 0.1N HCl | [10][11][12][13][14] |

| Alkaline Hydrolysis | Unstable | 10.6% degradation in 0.1N NaOH | [10][11][12][13] |

| Neutral Hydrolysis | Generally Stable | Contradictory reports exist, with one study noting 12.26% degradation. | [10][11][12][14] |

| Oxidative (H₂O₂) | Unstable | 12.22% degradation with hydrogen peroxide | [10][11][12][14] |

| Thermal (Dry Heat) | Stable | No significant degradation at 50°C for 2 months. However, degradation was observed at 60°C for 8 hours in another study. | [10][11][15] |

| Photolytic | Labile / Unstable | Degradation observed upon exposure to light. | [10][11] |

2.2 Storage and Handling

As a solid, TDF is stable for at least 4 years when stored at -20°C.[5] For pharmaceutical products like Viread® tablets, storage is recommended at 25°C (77°F), with excursions permitted to 15°C to 30°C (59–86°F).[16] The packaging often includes a desiccant, highlighting the need to protect the drug from moisture to prevent hydrolysis.[17] Aqueous solutions are not recommended for storage for more than one day.[5]

Experimental Protocols

Detailed methodologies are essential for replicating and comparing solubility and stability studies.

3.1 Stability-Indicating HPLC Method

A common analytical technique for assessing TDF stability is a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

-

Objective: To separate and quantify TDF from its degradation products.

-

Chromatographic System:

-

Column: A reversed-phase C18 column is typically employed (e.g., Phenomenex Gemini C18, 150 mm × 4.6 mm, 5 µm).[18]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent and an aqueous buffer. Examples include:

-

Flow Rate: Typically maintained between 1.0 - 1.7 mL/min.[11][18]

-

-

Sample Preparation:

-

Prepare a standard stock solution of TDF in a suitable solvent like methanol (e.g., 1000 µg/ml).[1]

-

For tablet analysis, weigh and finely powder a set number of tablets. An amount of powder equivalent to a specific dose is extracted with a solvent, often with sonication to ensure complete drug extraction.[18]

-

Dilute the stock or extracted solutions with the mobile phase to achieve a final concentration within the method's linear range.

-

3.2 Forced Degradation (Stress Testing) Protocol

-

Objective: To generate potential degradation products and evaluate the intrinsic stability of TDF.

-

General Procedure: Subject TDF in solution or as a solid to various stress conditions. Analyze the stressed samples at time intervals using a validated stability-indicating method.

-

Stress Conditions:

-

Acid Hydrolysis: Accurately weigh TDF and dissolve in a methanolic solution of 1 M HCl. Keep the solution at room temperature for a specified duration (e.g., 8-24 hours). Neutralize an aliquot before dilution and injection.[18][19]

-

Alkaline Hydrolysis: Follow the same procedure as acid hydrolysis, but use 1 M NaOH.[19]

-

Oxidative Degradation: Dissolve TDF in a solution containing hydrogen peroxide (e.g., 0.6% H₂O₂ or 3% H₂O₂) and keep for a specified duration before analysis.[1][20]

-

Thermal Degradation: Expose the solid TDF powder to dry heat in a temperature-controlled oven (e.g., 50°C or 80°C) for a defined period.[1][10]

-

Photodegradation: Expose the TDF solution or solid powder to a controlled source of UV light.

-

Visualizations

4.1 Experimental Workflow for Stability Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies of Tenofovir Disoproxil Fumarate.

Caption: Workflow for TDF Forced Degradation Study.

4.2 Simplified Degradation Pathway of TDF

The primary degradation mechanism for TDF is the hydrolysis of its ester side chains. This process ultimately releases the active drug, tenofovir.

Caption: Simplified Hydrolytic Degradation of TDF.

References

- 1. ijpbs.com [ijpbs.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Tenofovir Disoproxil | C19H30N5O10P | CID 5481350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Tenofovir Disoproxil Fumarate | C23H34N5O14P | CID 6398764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Stress Studies of Tenofovir Disoproxil Fumarate by HPTLC in Bulk Drug and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. thaiscience.info [thaiscience.info]

- 12. researchgate.net [researchgate.net]

- 13. Force Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method | Asian Journal of Pharmaceutical Research and Development [ajprd.com]

- 14. researchgate.net [researchgate.net]

- 15. Degradants of Tenofovir Disoproxil Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. askgileadmedical.com [askgileadmedical.com]

- 17. Stability behaviour of antiretroviral drugs and their combinations. 1: characterization of tenofovir disoproxil fumarate degradation products by mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. asiapharmaceutics.info [asiapharmaceutics.info]

- 20. tandfonline.com [tandfonline.com]

The Discovery and Initial Screening of Isopropyl Tenofovir (Tenofovir Alafenamide): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and initial screening of Isopropyl Tenofovir, now known as Tenofovir Alafenamide (TAF) or GS-7340. TAF is a novel phosphonoamidate prodrug of the nucleotide reverse transcriptase inhibitor Tenofovir, designed for enhanced antiviral efficacy and an improved safety profile compared to its predecessor, Tenofovir Disoproxil Fumarate (TDF). This document details the experimental protocols for its synthesis, in vitro antiviral activity assessment, and metabolic stability evaluation. Quantitative data from initial screening studies are presented in structured tables for comparative analysis. Furthermore, key pathways and workflows are visualized using Graphviz diagrams to provide a clear understanding of the underlying mechanisms and experimental processes.

Introduction

Tenofovir is a potent nucleotide analog reverse transcriptase inhibitor (NtRTI) with significant activity against both Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). However, its dianionic nature at physiological pH results in poor cell permeability and low oral bioavailability. The first-generation prodrug, Tenofovir Disoproxil Fumarate (TDF), improved oral absorption but is associated with relatively high plasma concentrations of Tenofovir, which can lead to off-target renal and bone toxicities.

The development of this compound, or Tenofovir Alafenamide (TAF), represents a targeted approach to overcome the limitations of TDF. TAF is an isopropylalaninyl monoamidate phenyl monoester prodrug of Tenofovir.[1] This design enhances its stability in plasma and facilitates more efficient delivery of Tenofovir into target cells, such as peripheral blood mononuclear cells (PBMCs) and hepatocytes.[2][3] Inside the cell, TAF is metabolized to Tenofovir, which is subsequently phosphorylated to the active metabolite, Tenofovir diphosphate (TFV-DP). This targeted intracellular delivery mechanism allows for significantly lower systemic exposure to Tenofovir, thereby reducing the potential for renal and bone-related adverse effects.[2]

This guide will explore the foundational discovery and screening processes that established the viability of TAF as a superior Tenofovir prodrug.

Synthesis of Tenofovir Alafenamide (GS-7340)

The synthesis of Tenofovir Alafenamide involves a multi-step process, with several patented routes. A common approach involves the reaction of (R)-9-[2-(phosphonomethoxy)propyl]adenine (PMPA) with a chlorinating agent, followed by a one-pot reaction with phenol and L-alanine isopropyl ester.

Experimental Protocol: One-Pot Synthesis

This protocol is a generalized representation based on described synthesis methodologies.

-

Chlorination of PMPA: (R)-9-[2-(phosphonomethoxy)propyl]adenine (PMPA) is heated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, in an organic solvent like acetonitrile or toluene, or in a solvent-free system to yield PMPA-dichloride (PMPA-2Cl).

-

Reaction with Phenol: The resulting PMPA-2Cl is dissolved in an organic solvent such as dichloromethane. The solution is cooled to a temperature between -30°C and -20°C. In the presence of an organic base (e.g., triethylamine), phenol is added to the reaction mixture.

-

Reaction with L-Alanine Isopropyl Ester: Following the reaction with phenol, L-alanine isopropyl ester is added to the same reaction vessel. The reaction is allowed to proceed, forming a diastereomeric mixture of Tenofovir Alafenamide.

-

Purification: The crude product is then purified using techniques such as chromatography to isolate the desired diastereomer of Tenofovir Alafenamide.

In Vitro Antiviral Activity Screening

The initial screening of TAF involved assessing its antiviral potency against various strains of HIV in different cell lines.

Experimental Protocol: Anti-HIV-1 Activity in MT-2 Cells

-

Cell Culture: MT-2 cells, a human T-cell leukemia line, are cultured in an appropriate medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.

-

Compound Preparation: Tenofovir Alafenamide is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, from which serial dilutions are prepared in the cell culture medium.

-

Infection and Treatment: MT-2 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1IIIB) at a predetermined multiplicity of infection. The infected cells are then plated in 96-well plates and treated with the various concentrations of TAF.

-

Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a period of 5 days.

-

Assessment of Viral Replication: The extent of viral replication is determined by measuring a viral marker, such as the p24 antigen, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication, is calculated from the dose-response curve.

Quantitative Data: In Vitro Antiviral Activity

| Compound | Cell Line | Virus | EC50 (nM) | Reference |

| Tenofovir Alafenamide (TAF) | MT-2 | HIV-1IIIB | 5.2 | [3] |

| Tenofovir Alafenamide (TAF) | MT-4 | HIV-1IIIB | 3.1 | [3] |

| Tenofovir Alafenamide (TAF) | PBMCs | HIV-1BaL | 5.3 | [3] |

| Tenofovir | MT-2 | HIV-1IIIB | 4,000 | [3] |

| Tenofovir | MT-4 | HIV-1IIIB | 5,000 | [3] |

| Tenofovir | PBMCs | HIV-1BaL | 1,600 | [3] |

Metabolic Stability and Intracellular Activation

A key feature of TAF is its stability in plasma and its efficient conversion to Tenofovir within target cells.

Experimental Protocol: Metabolic Stability in Human Plasma

-

Incubation: Tenofovir Alafenamide is incubated in human plasma at 37°C.

-

Time Points: Aliquots of the plasma are collected at various time points (e.g., 0, 30, 60, 90, 120 minutes).

-

Sample Preparation: The reaction is quenched by the addition of a protein-precipitating agent, such as acetonitrile. The samples are then centrifuged to remove precipitated proteins.

-

LC-MS/MS Analysis: The concentration of the remaining TAF in the supernatant is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Half-Life Calculation: The half-life (t1/2) of TAF in human plasma is determined from the rate of its disappearance over time.

Experimental Protocol: Intracellular Metabolism in PBMCs

-

PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.

-

Incubation with TAF: The isolated PBMCs are incubated with a known concentration of TAF at 37°C for various durations.

-

Cell Lysis: At each time point, the cells are harvested and washed to remove any extracellular drug. The cells are then lysed to release the intracellular contents.

-

Extraction of Metabolites: The intracellular metabolites (TAF, Tenofovir, and Tenofovir-diphosphate) are extracted from the cell lysate.

-

LC-MS/MS Analysis: The concentrations of TAF and its metabolites are quantified using a validated LC-MS/MS method.

Quantitative Data: Metabolic Stability and Intracellular Concentrations

| Parameter | Tenofovir Alafenamide (TAF) | Tenofovir Disoproxil Fumarate (TDF) | Reference |

| Plasma Half-life (t1/2) | ~90 minutes | Rapidly converted | [1] |

| Intracellular Half-life of TFV-DP in PBMCs | ~150 hours | ~17 hours | [4] |